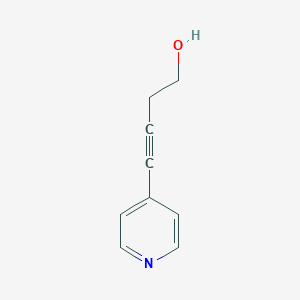

4-(Pyridin-4-yl)but-3-yn-1-ol

Overview

Description

"4-(Pyridin-4-yl)but-3-yn-1-ol" is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This compound belongs to a class of organic compounds characterized by the presence of a pyridinyl group attached to a but-3-yn-1-ol moiety, making it a subject of study for its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves multi-step synthetic routes, including Sonogashira coupling, which is a critical step for the introduction of pyridinyl groups into various molecular frameworks. For instance, the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol involves Sonogashira coupling from 1,4-diiodobenzene, highlighting the versatility and efficiency of such coupling reactions in constructing pyridine-containing molecules (Qiao-r, 2014).

Molecular Structure Analysis

The molecular and crystal structure of pyridine derivatives, such as "this compound," can be elucidated using X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and how this arrangement influences the compound's physical and chemical properties. For example, the molecular structure of a closely related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been determined, showing strong structure-directing O-H…N hydrogen bonded chains, which result in a three-dimensional supramolecular structure (Naveen et al., 2016).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) : Chang et al. (2013) explored the use of heteroleptic Ir(III) metal complexes, synthesized using chelates derived from similar pyridyl compounds, in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Structural Chemistry : Liu Qiao-r synthesized and characterized the structure of a compound closely related to 4-(Pyridin-4-yl)but-3-yn-1-ol, providing insights into its molecular and crystal structure (Liu Qiao-r, 2014).

Spin-Crossover Metallacycles : Kershaw Cook et al. (2015) reported on the synthesis of bis-[dipyrazolylpyridine] derivatives, showing that these compounds can form soluble oligomeric complexes with transition ions, exhibiting thermal spin-crossover in solution (Kershaw Cook et al., 2015).

Hole-Transporting Materials in OLEDs : Kumar et al. (2021) designed pyridine-appended pyrene derivatives, evaluating their potential as hole-transporting materials (HTMs) for OLEDs, demonstrating their stable performance and low-efficiency roll-off (Kumar et al., 2021).

Photophysical Properties of Pt(II) Complexes : Huang et al. (2013) synthesized Pt(II) complexes with pyridinyl pyrazolate chelates, examining their photophysical properties and potential applications in OLEDs (Huang et al., 2013).

Molecular and Crystal Structure Analysis : Several studies, such as those by Tan et al. (2012), Naveen et al. (2016), and Du et al. (2016), focused on analyzing the molecular and crystal structures of compounds related to this compound, contributing to a better understanding of their structural properties and potential applications (Tan et al., 2012), (Naveen et al., 2016), (Du et al., 2016).

Water Oxidation Catalysts : Zong and Thummel (2005) reported on Ru complexes, including ones with 4-substituted pyridine ligands, showing their potential as catalysts for water oxidation (Zong & Thummel, 2005).

Iron(II) Complexes and Spin Crossover : Galadzhun et al. (2018) synthesized esters derived from bis[pyrazol-1-yl]pyridine-4-carboxylate and explored their complexation with iron(II), exhibiting thermal spin crossover in solution (Galadzhun et al., 2018).

Enzymatic Kinetic Resolution : Nguyen et al. (2010) studied the kinetic resolution of tertiary alcohols, including derivatives of 2-(pyridin-x-yl)but-3-yn-2-ols, using recombinant carboxyl esterases, highlighting their potential in enantioselective synthesis (Nguyen et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“4-(Pyridin-4-yl)but-3-yn-1-ol” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents . They have also been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Furthermore, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine has been synthesized for peptide photoaffinity labeling .

properties

IUPAC Name |

4-pyridin-4-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXIXEAYMBFYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)